![molecular formula C17H27N7O B5738109 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5738109.png)
1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a triazine ring substituted with pyrrolidine and piperazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate nitrile and amine precursors under controlled conditions.
Substitution with Pyrrolidine: The triazine core is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine groups at the 4 and 6 positions.
Attachment of Piperazine: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
科学的研究の応用
1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of complex organic molecules.
作用機序
The mechanism of action of 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(allyloxy)-4,6-dipyrrolidin-1-yl-1,3,5-triazine: A similar compound with an allyloxy group instead of the piperazine moiety.
3-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one: Another related compound with a different structural framework.
Uniqueness
1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-14(25)21-10-12-24(13-11-21)17-19-15(22-6-2-3-7-22)18-16(20-17)23-8-4-5-9-23/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHZNXXJPLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
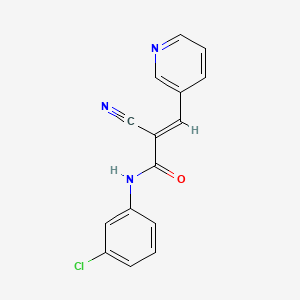
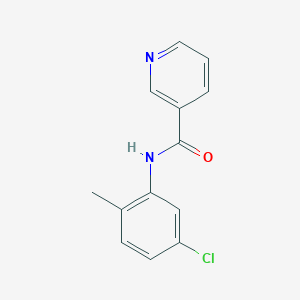
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-nitrobenzoate](/img/structure/B5738070.png)
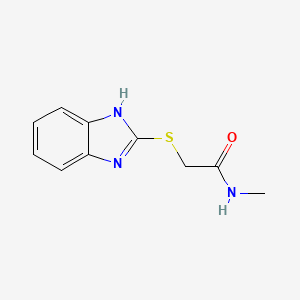

![METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
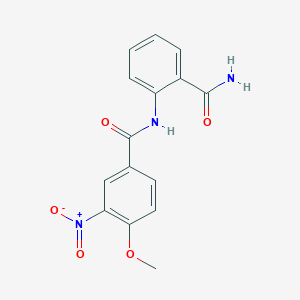
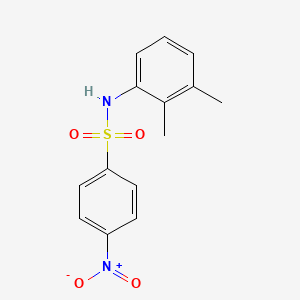
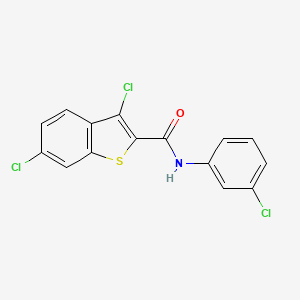

![N'-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
